molecular formula C15H24N2O3 B13572638 tert-Butyl (4-(ethyl(2-hydroxyethyl)amino)phenyl)carbamate

tert-Butyl (4-(ethyl(2-hydroxyethyl)amino)phenyl)carbamate

Cat. No.: B13572638
M. Wt: 280.36 g/mol
InChI Key: APZXLCIAALLKOJ-UHFFFAOYSA-N
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Description

tert-butyl N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability under various reaction conditions and their ability to be removed selectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the reaction of di-tert-butyl dicarbonate with monoethanolamine . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}carbamate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Chemistry: tert-butyl N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}carbamate is used as a protecting group in peptide synthesis and other organic synthesis applications . Its stability under various reaction conditions makes it a valuable tool in synthetic chemistry.

Biology and Medicine: In biological research, carbamates are often used to modify proteins and peptides, aiding in the study of protein structure and function. They can also be used in the development of pharmaceuticals, where protecting groups are essential for the selective modification of drug molecules.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its role as a protecting group allows for the selective modification of complex molecules, facilitating the production of high-value products.

Mechanism of Action

The mechanism of action of tert-butyl N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during synthetic processes. The carbamate group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) or by heating, revealing the free amine group for further reactions .

Comparison with Similar Compounds

  • tert-butyl N-(2-hydroxyethyl)carbamate
  • tert-butyl N-(2-aminoethyl)carbamate
  • tert-butyl N-(2-hydroxypropyl)carbamate

Comparison: While all these compounds serve as protecting groups for amines, tert-butyl N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}carbamate is unique due to its specific structure, which provides distinct reactivity and stability profiles. Its ability to undergo selective reactions under mild conditions makes it particularly valuable in synthetic applications .

Properties

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

tert-butyl N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]carbamate

InChI

InChI=1S/C15H24N2O3/c1-5-17(10-11-18)13-8-6-12(7-9-13)16-14(19)20-15(2,3)4/h6-9,18H,5,10-11H2,1-4H3,(H,16,19)

InChI Key

APZXLCIAALLKOJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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